molecular formula C22H13ClF2N2O B5170625 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide

Cat. No. B5170625
M. Wt: 394.8 g/mol
InChI Key: WLVGBKIOGLTLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide, also known as CQD, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamide derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division in cancer cells. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential anticancer and antibacterial effects, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide in lab experiments is its potential as a selective anticancer or antibacterial agent. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

Future research on 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide could focus on its potential use as a therapeutic agent in cancer and bacterial infections. Studies could also investigate its mechanism of action and potential side effects. Additionally, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide could be studied in combination with other anticancer or antibacterial agents to determine its synergistic effects.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide involves the reaction of 4-chloroaniline with 3,4-difluoroaniline to form 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)aniline. This intermediate is then reacted with 4-chloroquinoline-3-carboxylic acid to form 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)-4-quinolinecarboxamide has also been studied for its potential use as an antibacterial agent, with promising results against methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O/c23-14-7-5-13(6-8-14)21-12-17(16-3-1-2-4-20(16)27-21)22(28)26-15-9-10-18(24)19(25)11-15/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGBKIOGLTLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3,4-difluorophenyl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.